molecular formula C15H15NO2 B8304561 6-methoxy-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine

6-methoxy-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B8304561
M. Wt: 241.28 g/mol
InChI Key: VHZGTQCRPVZBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

6-methoxy-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H15NO2/c1-17-12-7-8-14-13(9-12)16-10-15(18-14)11-5-3-2-4-6-11/h2-9,15-16H,10H2,1H3

InChI Key

VHZGTQCRPVZBDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(CN2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an inert atmosphere, the compound obtained in Step B (3.26 g; 12.77 mmol) is dissolved in 70 ml of anhydrous tetrahydrofuran (6 ml/1 mmol), and then lithium aluminium hydride (5 eq.; 63.85 mmol; 2.42 g) is added in portions at 0° C. The mixture is stirred at ambient temperature for 16 hours, and then the solution is hydrolysed at 0° C. with 2.4 ml of water, 2.4 ml of a 15% sodium hydroxide solution and 7.2 ml of water. The solution is stirred for 30 minutes, and the salts that have formed are filtered off using a Büchner funnel and the solvent is removed under reduced pressure. The crude reaction product is purified by flash chromatography on silica gel (eluant: PE/AcOEt (8/2)). The title product is obtained in the form of a solid.
Name
compound
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.